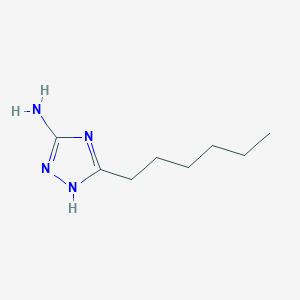

3-Hexyl-1h-1,2,4-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hexyl-1H-1,2,4-triazol-3-amine is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . These compounds are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity . There are two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques like IR, 1H NMR, and 13C NMR . The exact molecular structure of 5-hexyl-1H-1,2,4-triazol-3-amine is not available in the retrieved papers.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be complex and varied. For example, the annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography . The reaction mixtures were poured into ice-cold water, neutralized to pH 7, and acidified by dropwise addition of a solution of HCl 5% to induce precipitation .Scientific Research Applications

Applications in Agriculture and Medicine

1,2,4-triazoles, including derivatives like 5-hexyl-1H-1,2,4-triazol-3-amine, play a significant role in both agriculture and medicine. They serve as the basic raw material for the industry of fine organic synthesis, being used in the production of plant protection products like insecticides, fungicides, and growth regulators. In medicine, these compounds form the basis of drugs with antimicrobial, anti-ischemic, and membrane stabilizing effects. Notably, examples include furazonal and cardiotril, highlighting the versatility of 1,2,4-triazoles in creating impactful agricultural and medical products (Nazarov et al., 2021).

Advances in Pharmaceutical Research

1,2,4-triazole derivatives have been a focal point of pharmaceutical research, driven by their potential to produce new drugs with diverse biological activities. Their structural variability allows for the creation of compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of novel 1,2,4-triazoles is guided by the need for more efficient synthesis methods that consider green chemistry principles, energy savings, and sustainability. The exploration of new derivatives aims at combating emerging diseases and drug-resistant bacteria, underscoring the importance of these compounds in advancing medical science (V. Ferreira et al., 2013).

Role in High-Energy Materials and Anti-Corrosion

The synthesis and physico-chemical properties of 1,2,4-triazole derivatives, including those with hexyl groups, are of interest in the creation of high-energy materials and anti-corrosion additives. Their applications extend beyond the pharmaceutical and agricultural sectors into engineering, metallurgy, and material science. These derivatives are utilized in producing heat-resistant polymers, fluorescent products, and as additives in fuels and oils, demonstrating their broad utility and relevance across various industries (V. Parchenko, 2019).

Mechanism of Action

Target of Action

3-Hexyl-1h-1,2,4-triazol-5-amine is a derivative of 1,2,4-triazole, which has been reported to have a wide range of biological activities 1,2,4-triazoles are known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that 1,2,4-triazole derivatives interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

1,2,4-triazole derivatives are known for their good pharmacodynamic and pharmacokinetic profiles .

Result of Action

1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Action Environment

It is known that the physicochemical properties of 1,2,4-triazole derivatives, such as density, thermal stability, and sensitivity towards impact and friction, can be influenced by environmental conditions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-hexyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-2-3-4-5-6-7-10-8(9)12-11-7/h2-6H2,1H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXOJXOGWHWNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC(=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2583788.png)

![Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2583792.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2583798.png)

![Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2583802.png)

![(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride](/img/structure/B2583805.png)

![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)